molecular formula C20H19ClN6 B2359639 N~4~-(4-chlorophenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946348-16-9

N~4~-(4-chlorophenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2359639
CAS RN: 946348-16-9
M. Wt: 378.86
InChI Key: RZKFTVAXVFQORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N~4~-(4-chlorophenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their diverse therapeutic potentials .


Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . They are structurally similar to purines, which are essential components of DNA and RNA . The specific molecular structure of “N~4~-(4-chlorophenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is not provided in the retrieved papers.

Scientific Research Applications

Hydrogen Bonding Characteristics

Research on various N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, including similar compounds, has focused on their hydrogen bonding characteristics. These compounds, depending on their specific substitutions, can form stoichiometric hydrates or crystallize in solvent-free forms. Their molecular structures are often linked into hydrogen-bonded sheets or frameworks, demonstrating their potential in crystal engineering and material science due to their interesting hydrogen bonding patterns (Trilleras et al., 2008).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines are known to exhibit affinity for A1 adenosine receptors, making them of interest in the study of nervous system disorders and potential therapeutic applications. Various analogues, including those with chlorophenyl groups, have shown activity in binding assays, suggesting their relevance in medicinal chemistry (Harden et al., 1991).

Synthesis Under Ecofriendly Conditions

The compound has been studied for its synthesis under ecofriendly conditions like microwave irradiation, indicating its potential in green chemistry applications. This approach provides a more sustainable and efficient method for synthesizing such complex molecules (Al‐Zaydi, 2009).

Inhibitory Properties

Research into N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives, closely related to the compound , has shown that they can act as inhibitors for casein kinase 1 (CK1). This is significant for understanding the pathogenesis of cancer and central nervous system disorders, suggesting potential therapeutic applications (Yang et al., 2012).

Herbicidal Activities

Certain pyrazolo[3,4-d]pyrimidine-4-one derivatives have demonstrated herbicidal activities. This suggests the compound's potential application in agriculture, specifically in weed control and management (Luo et al., 2017).

Antitumor Evaluation

A series of derivatives has been synthesized and evaluated for antitumor activity, particularly against breast adenocarcinoma cell lines. This highlights the compound's potential in cancer research and treatment (El-Morsy et al., 2017).

properties

IUPAC Name

4-N-(4-chlorophenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6/c1-2-12-22-20-25-18(24-15-10-8-14(21)9-11-15)17-13-23-27(19(17)26-20)16-6-4-3-5-7-16/h3-11,13H,2,12H2,1H3,(H2,22,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKFTVAXVFQORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.